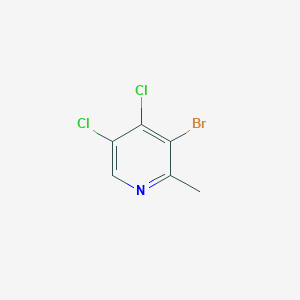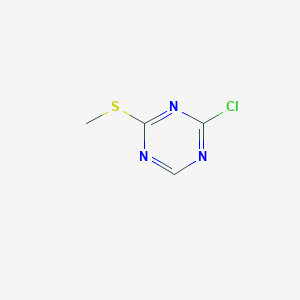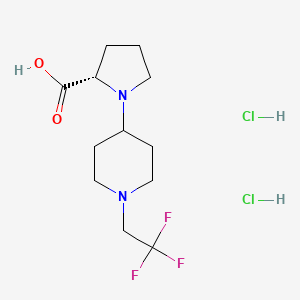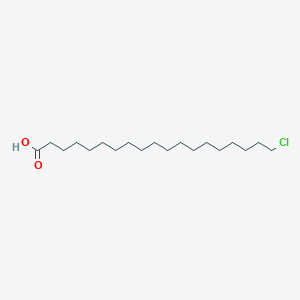![molecular formula C9H11N3 B12976620 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine CAS No. 64369-07-9](/img/structure/B12976620.png)
1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,3-diaminopyridine with 1,3-dicarbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyridine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions
1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
科学的研究の応用
1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
類似化合物との比較
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,5-a]pyridine
Uniqueness
1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
特性
CAS番号 |
64369-07-9 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
1,2,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)12(3)7(2)11-9/h4-5H,1-3H3 |
InChIキー |
JAFUFQSUQMZMIX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N=C(N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)

![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)






